molecular formula C11H21ClN2O2 B2507043 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2503208-67-9

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride

Cat. No. B2507043
CAS RN: 2503208-67-9
M. Wt: 248.75
InChI Key: HWYYXQQQAUDZOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been achieved from corresponding 3-benzyloxy-β-lactams, which were then transformed into new building blocks for constructing various compounds including 1,3-oxazinan-2-ones . Another approach for synthesizing 2-oxazolidinones involves a one-step process using base-catalyzed CO₂-fixation and aza-Michael addition, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of triazolo[4,3a]azepin-3-one(thiol) from hexanolactam suggests that similar methods could be used for synthesizing azepan-related compounds .

Molecular Structure Analysis

While the exact molecular structure of "3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride" is not provided, the structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate has been determined by X-ray analysis, indicating that detailed structural analysis of related compounds is feasible .

Chemical Reactions Analysis

The chemical properties and reactions of related compounds have been explored, such as the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . These studies provide a foundation for understanding the reactivity of the azepan-4-yl moiety and the oxazolidin-2-one ring in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" are not directly discussed in the provided papers. However, the properties of similar heterocyclic compounds, such as their bioactivity and potential as drug precursors, are noted . These insights can be used to infer the potential properties of the compound , such as solubility, stability, and reactivity.

Scientific Research Applications

Synthesis of Pharmacologically Active Molecules

This compound has been explored for its potential in creating pharmacologically active molecules. For example, it has been used as a key intermediate in the synthesis of neurokinin-1 receptor antagonists, which show efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression (Harrison et al., 2001). Another study focused on synthesizing novel compounds with potential herbicidal activities against rape and barnyard grass, highlighting the versatility of this compound in generating structurally diverse molecules with practical applications (Wang et al., 2006).

Utility in Organic Synthesis

Its utility extends to organic synthesis, where it serves as a foundational structure for creating a variety of chemically significant compounds. Research has shown its involvement in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and possess biologically interesting activities. One study demonstrated a practical one-pot preparation method for these compounds, indicating their importance in synthetic chemistry (Barta et al., 2000). Another study highlighted the synthesis of constrained analogues of opioid peptides, where the oxazolidin-2-one framework was utilized to induce significant shifts in affinity and selectivity towards opioid receptors, showcasing the therapeutic potential of derivatives of this compound (Ballet et al., 2005).

properties

IUPAC Name

3-(azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYYXQQQAUDZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)C2CCCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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